N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a sulfonamide group (-SO₂NH-) linked to a 4-chloro-2,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-5-11-8-12(6-7-15(11)22-2)25(20,21)19-14-10-16(23-3)13(18)9-17(14)24-4/h6-10,19H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWASTGRIFSRABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to 4-chloro-2,5-dimethoxyaniline under elevated temperature and pressure conditions . This intermediate is then subjected to further reactions to introduce the sulfonamide group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used in the initial synthesis steps to convert nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including NBOMe derivatives, azo-linked sulfonamides, and pyrazolo-pyrimidine hybrids. Below is a systematic comparison:
Substituent Analysis and Functional Group Variations
Key Observations:
- Electronic Effects : The target compound’s sulfonamide group (-SO₂NH-) introduces strong electron-withdrawing effects compared to the amine (-NH-) or hydroxyl (-OH) groups in NBOMe derivatives . This may reduce basicity and alter receptor binding kinetics.
- Metabolic Stability : Unlike NBOMe compounds, which undergo rapid O-demethylation, the sulfonamide moiety in the target compound may confer resistance to hepatic metabolism, as seen in other sulfonamide drugs .
Pharmacological and Physicochemical Data
| Property | Target Compound | 25C-NBOH HCl | Bis(azo)-sulfonamide | Example 53 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 336.8 | ~900 (estimated) | 589.1 |
| Melting Point (°C) | N/A | N/A | N/A | 175–178 |
| Solubility | Low (predicted) | Moderate (aqueous HCl salt) | Very low (azo compounds) | Low (amide) |
| Receptor Affinity | Serotonin (5-HT₂A) (hypothesized) | 5-HT₂A agonist (Ki = 0.7 nM) | Unknown | Kinase inhibition (implied) |
Notes:
- Receptor Specificity : While 25C-NBOH HCl exhibits high 5-HT₂A affinity due to its phenethylamine scaffold , the target compound’s sulfonamide may shift selectivity toward enzymes (e.g., carbonic anhydrase IX) .
- Thermal Stability : Example 53’s melting point (175–178°C) suggests higher stability than NBOMe salts, which are typically hygroscopic .
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves multiple steps starting from accessible precursors. A common method includes the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to form 4-chloro-2,5-dimethoxyaniline. Subsequent reactions involve sulfonation and alkylation processes to yield the final product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It modulates various biochemical pathways that can lead to therapeutic effects. The exact mechanisms can vary based on the biological context but often involve:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in disease pathways.
- Receptor Modulation : It can interact with receptors to alter signaling pathways, potentially leading to therapeutic outcomes.
Therapeutic Applications
This compound has been explored for several therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 .
- Antiviral Potential : There is emerging evidence suggesting that related compounds exhibit antiviral activity against viruses such as HBV by enhancing intracellular levels of antiviral proteins .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of this compound on cancer cell lines, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values for various cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 8.0 |
| NCI-H460 | 12.3 |
These results suggest a promising potential for this compound in cancer therapy .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related compounds against HBV showed that derivatives could inhibit viral replication effectively. The mechanism was linked to the upregulation of APOBEC3G levels within host cells, which plays a crucial role in restricting viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
